Calcium polysulfide

CAS No.: 1332-68-9

Cat. No.: VC17146487

Molecular Formula: CaS5

Molecular Weight: 200.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1332-68-9 |

|---|---|

| Molecular Formula | CaS5 |

| Molecular Weight | 200.4 g/mol |

| Standard InChI | InChI=1S/Ca.H2S5/c;1-3-5-4-2/h;1-2H/q+2;/p-2 |

| Standard InChI Key | JNVCSEDACVAATK-UHFFFAOYSA-L |

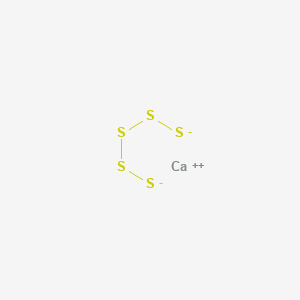

| Canonical SMILES | [S-]SSS[S-].[Ca+2] |

| Colorform | Deep orange liquid |

Introduction

Chemical Composition and Structural Properties

Molecular Configuration and Bonding

Calcium polysulfide comprises a variable sulfur chain (Sₙ²⁻) coordinated with calcium ions (Ca²⁺). The polysulfide anion’s chain length, denoted by n, typically ranges from 2 to 5, influencing the compound’s redox activity and solubility . In aqueous solutions, the dynamic equilibrium between Sₙ²⁻, S₄²⁻, and S₂²⁻ ions contributes to its reactivity, particularly in reducing hexavalent chromium . X-ray diffraction studies of crystallized forms reveal a monoclinic lattice structure, with calcium ions bridging polysulfide chains through ionic interactions .

Physical and Chemical Characteristics

The compound’s physical properties vary with concentration and synthesis method:

| Property | Range/Value | Source |

|---|---|---|

| Concentration | 10–40% (aqueous) | |

| pH | 10.7–11.7 | |

| Density (20°C) | 1.28–1.32 g/cm³ | |

| Byproduct Content | ≤0.7% CaS₂O₃ | |

| Sulfur Chain Length (n) | 2–5 |

Solutions exhibit a distinctive orange-to-cherry-red coloration due to light absorption by polysulfide ions . The high pH (10.7–11.7) enhances stability by minimizing sulfur disproportionation into thiosulfate (S₂O₃²⁻) and sulfide (S²⁻) .

Synthesis Methodologies and Industrial Production

Conventional Lime-Sulfur Process

The traditional synthesis involves refluxing calcium hydroxide (Ca(OH)₂) with elemental sulfur (S₈) at 100°C, following the stoichiometry:

This method yields solutions containing 20–22% CaSₙ but generates substantial byproducts: 23–28% calcium thiosulfate (CaS₂O₃) and 5–11% unreacted sulfur . Open-reactor designs further introduce calcium carbonate (CaCO₃) through atmospheric CO₂ absorption, reducing process efficiency .

Advanced Hydrogen Sulfide Integration

A patented Russian method (RU2523478C1) eliminates thiosulfate formation by employing hydrogen sulfide (H₂S) gas in a three-stage process :

-

Calcium Hydrosulfide Formation:

Conducted at 5–70°C with H₂S:CaO molar ratios of 1:1 to 1:3. -

Calcium Sulfide Synthesis:

Maintained at 5–40°C to prevent sulfur oxidation. -

Polysulfide Generation:

Achieves 98% yield with ≤0.7% thiosulfate impurities .

This closed-system approach reduces reaction time to 1–2 hours and enables 40% CaSₙ concentrations, doubling conventional outputs .

Industrial and Agricultural Applications

Heavy Metal Remediation

Calcium polysulfide’s reducing capacity enables toxic metal precipitation:

| Metal Targeted | Reaction Pathway | Byproduct | Efficiency |

|---|---|---|---|

| Cr(VI) | Chromium hydroxide | >99% | |

| Hg²⁺ | Mercury sulfide | <1 ppb | |

| Pb²⁺ | Lead sulfide | 95–98% |

Calmet® formulations demonstrate particular efficacy in treating chelated metals, eliminating the need for pH adjustment in alkaline waste streams .

Construction Material Enhancement

Impregnation with 15–30% CaSₙ solutions improves concrete durability through:

-

Water Repellency: Sulfur polymerization reduces capillary water absorption by 60–70% .

-

Sulfate Resistance: Reacts with ambient SO₄²⁻ to form stable CaSO₄, preventing ettringite formation .

-

Self-Healing Properties: Oxidized sulfur seals microcracks via recrystallization .

Comparative studies show CaSₙ-modified concrete achieves 90 MPa compressive strength versus 50 MPa in untreated samples after 180 days .

Recent Technological Advancements

Mechanochemical Activation

Ball-milling sulfur with CaO at 500 rpm for 30 minutes increases reaction surface area by 15×, enabling 95% sulfur conversion at 80°C versus 72% in unmilled systems .

Alcohol-Water Mixed Solvents

Ethanol/water (1:3 v/v) solutions enhance CaSₙ solubility to 45%, though commercial viability remains limited by solvent recovery costs .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume